2',3-Dimethyl-4-aminobiphenyl
Overview
Description
Synthesis Analysis The synthesis of related compounds involves complex organic reactions, often resulting in compounds with enhanced fluorescence or specific structural features due to the introduction of N-phenyl substitutions. For instance, the synthesis of various stilbene derivatives demonstrates the effect of N-phenyl substitutions leading to a more planar ground-state geometry, significant for its impact on photochemical behavior (Yang, Chiou, & Liau, 2002). Another approach involves multi-component synthesis techniques to create polysubstituted benzene derivatives, illustrating the diverse synthetic strategies employed to generate complex organic molecules (Zhang, 2013).
Molecular Structure Analysis The molecular structure of related compounds is often elucidated through techniques such as X-ray crystallography, revealing intricate details about their geometry. For example, the structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile shows a molecule composed of two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group, with a significant dihedral angle between the benzene rings (Zhang, 2013).
Scientific Research Applications
Application 1: Intestinal Carcinogenesis Study
- Summary of the Application : This compound was used to induce intestinal carcinogenesis in male F344 rats for the study of dietary effects on cancer development .
- Methods of Application : The rats were fed semipurified diets containing 15% corn bran or 7.5% lignin or a semipurified diet without these fibers (control diet). At 7 weeks of age, all animals, except vehicle-treated controls, were given subcutaneous injections of 50 mg 2’,3-Dimethyl-4-aminobiphenyl per kg body weight per week for 20 weeks .
- Results or Outcomes : The incidence of colon tumors and colon tumor multiplicity were increased in rats fed the corn bran diet as compared to the tumor incidence and multiplicity in rats fed the control diet. The incidence of small intestinal tumors was slightly lower in rats fed the corn bran diet as compared to the incidence in rats fed the control diet .
Application 2: Prostatic Carcinogenesis Study
- Summary of the Application : 2’,3-Dimethyl-4-aminobiphenyl was used to induce prostatic carcinogenesis in male F344 rats to study the modifying effects of dietary feeding of two estrogenic compounds, 4-tert-octylphenol (tOP) and benzyl butyl phthalate (BBP) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available sources .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the available sources .
Application 3: DNA Adduct Induction Study
- Summary of the Application : This compound has been shown to induce DNA adducts in a variety of organs in rodents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available sources .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the available sources .
Application 4: Antimutagenicity Study
- Summary of the Application : The possible mechanisms of antimutagenicity against 4-nitroquinoline-N-oxide (a direct mutagen) and 3,2’-dimethyl-4-amino-biphenyl (an indirect mutagen) were examined in fermented soymilk prepared with a coculture of Streptococcus thermophilus and Bifidobacterium infantis .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available sources .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the available sources .
Application 5: Schiff Base Metal Complexes
- Summary of the Application : Schiff bases are organic compounds synthesized from the condensation of a primary amine with a carbonyl group. They are regarded as an important class of organic compounds due to their chelating properties and ability to coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states using their nitrogen and oxygen atoms to form stable complexes .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available sources .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the available sources .
Application 6: DNA Adduct Induction Study
- Summary of the Application : This compound has been shown to induce DNA adducts in a variety of organs in rodents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available sources .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the available sources .
Safety And Hazards
While specific safety and hazard information for 2’,3-Dimethyl-4-aminobiphenyl is not provided in the search results, it’s important to handle all chemicals with care. Avoid dust formation, ingestion, inhalation, and contact with skin or eyes . Always use personal protective equipment and ensure adequate ventilation when handling this compound .
Relevant Papers Several papers related to 2’,3-Dimethyl-4-aminobiphenyl were found . These papers could provide more detailed information about the compound and its applications. It’s recommended to review these papers for a more in-depth understanding of 2’,3-Dimethyl-4-aminobiphenyl.
properties
IUPAC Name |
2-methyl-4-(2-methylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12/h3-9H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQVHYANHDSFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58109-32-3 (hydrochloride) | |
Record name | 2',3-Dimethyl-4-aminobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013394860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50158429 | |
Record name | 2',3-Dimethyl[biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3-Dimethyl-4-aminobiphenyl | |
CAS RN |
13394-86-0 | |
Record name | 3,2′-Dimethyl-4-aminobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13394-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3-Dimethyl-4-aminobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013394860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3-Dimethyl[biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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